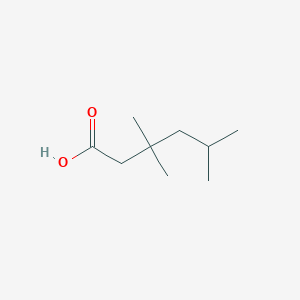
methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of the amino acid histidine and is often used in biochemical and pharmaceutical research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride typically involves the esterification of histidine. The process begins with the protection of the amino group of histidine, followed by the esterification of the carboxyl group using methanol and a suitable acid catalyst. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and purification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites of enzymes, influencing their activity. The amino and hydroxyl groups contribute to the compound’s ability to form hydrogen bonds, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: The parent amino acid from which the compound is derived.
Histamine: A biogenic amine involved in immune responses and neurotransmission.
Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties.
Uniqueness
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is unique due to its esterified carboxyl group, which imparts different chemical properties compared to its parent compounds. This modification enhances its stability and solubility, making it more suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13Cl2N3O3 |
|---|---|
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1 |
Clé InChI |
ZASGHJOMEHMUGW-XRIGFGBMSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl |
SMILES canonique |
COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


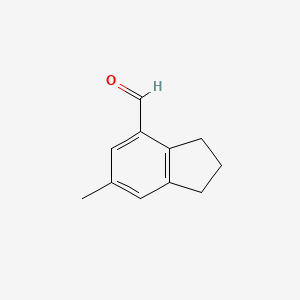

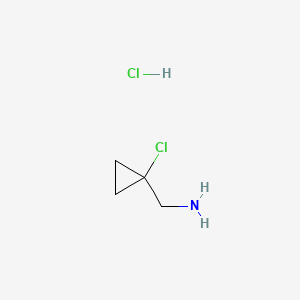

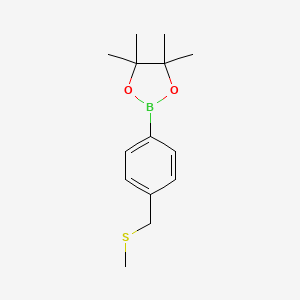


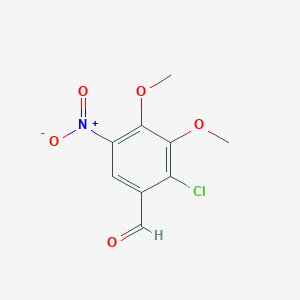
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)

![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)

